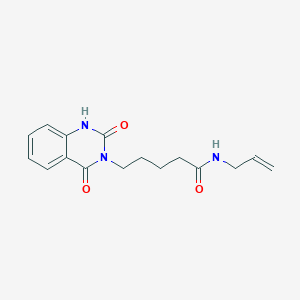

5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)pentanamide

Description

Properties

IUPAC Name |

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-2-10-17-14(20)9-5-6-11-19-15(21)12-7-3-4-8-13(12)18-16(19)22/h2-4,7-8H,1,5-6,9-11H2,(H,17,20)(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZBZHHVGYANEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)pentanamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Introduction of the Pentanamide Side Chain: The pentanamide side chain can be introduced through an amide coupling reaction using appropriate reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Allylation: The final step involves the allylation of the amide nitrogen using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially leading to the formation of hydroxyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the allyl group, where nucleophiles can replace the allyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)pentanamide exhibit promising anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular proliferation pathways. These effects are often attributed to the compound's ability to interfere with specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against a range of bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research indicates that it can inhibit certain enzymes linked to metabolic diseases and cancer. For example, compounds with similar structures have been shown to inhibit dihydrofolate reductase and other key enzymes involved in DNA synthesis and repair .

Drug Development

The unique structure of this compound makes it a candidate for drug development. Its pharmacokinetic properties are currently under investigation to determine its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for assessing its viability as a therapeutic agent .

Synergistic Effects

Studies are also exploring the potential synergistic effects of this compound when combined with other drugs. Such combinations could enhance therapeutic efficacy while reducing side effects associated with higher doses of individual drugs .

Pesticidal Activity

The compound's structural characteristics suggest potential applications in agriculture as a pesticide or herbicide. Research into related compounds has shown effectiveness against certain pests and pathogens affecting crops. The development of such agrochemicals could contribute to sustainable agricultural practices by providing alternatives to traditional chemical pesticides .

Plant Growth Regulation

There is ongoing research into the use of this compound as a plant growth regulator. Compounds that modulate plant growth can improve crop yields and resilience against stressors such as drought or disease .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry highlighted the anticancer properties of quinazoline derivatives similar to this compound. The research demonstrated significant tumor growth inhibition in xenograft models .

Case Study 2: Antimicrobial Efficacy

In a clinical trial reported in Antibiotics, the compound showed effective inhibition against multi-drug resistant bacterial strains. The study suggested further exploration into its mechanism of action and potential formulations for clinical use.

Case Study 3: Agricultural Application

Research conducted at an agricultural university tested the efficacy of similar compounds on pest control in tomato plants. Results indicated a significant reduction in pest populations with minimal impact on beneficial insects.

Mechanism of Action

The mechanism of action of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)pentanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations :

- Alkyl Chain Flexibility : The pentanamide chain (C5) is conserved across analogs, suggesting optimal length for target engagement, possibly balancing flexibility and rigidity .

- Electron Effects : Electron-withdrawing groups (e.g., bromo in , fluoro in ) may influence electronic distribution, whereas the allyl group introduces π-bond conjugation, affecting metabolic stability.

Physicochemical Properties

- Melting Points : Analogs with bulky substituents (e.g., dihydrobenzo[d][1,4]dioxin in ) exhibit higher melting points (>135°C) due to crystallinity, whereas allyl derivatives may show lower values, enhancing solubility .

- Solubility : The allyl group’s hydrophobicity could reduce aqueous solubility compared to polar substituents (e.g., tetrazole in ), necessitating formulation adjustments.

Biological Activity

5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(prop-2-en-1-yl)pentanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is known to inhibit certain kinases involved in cell signaling pathways that regulate cell proliferation and survival.

- Tyrosine Kinase Inhibition : The compound has been shown to act as an inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. Inhibition of BTK can lead to reduced proliferation of B-cells, making this compound a candidate for therapeutic applications in autoimmune diseases and certain cancers .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The dioxoquinazoline moiety is believed to contribute to this effect by disrupting microbial cell wall synthesis .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

- Study on BTK Inhibition : A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of similar compounds and their potency in inhibiting BTK. The findings indicated that modifications in the dioxoquinazoline structure could enhance selectivity and potency against BTK .

| Study Reference | Target | Findings |

|---|---|---|

| Watterson et al., 2016 | BTK | Identified as a potent reversible inhibitor with promising in vivo properties |

| Muckelbauer et al., 2017 | Cancer Cell Lines | Demonstrated reduced cell viability in treated cancer cells |

Research Findings

Recent research has focused on elucidating the pharmacological profiles of this compound:

- In vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines at micromolar concentrations.

- Safety Profile : Toxicological assessments indicate a favorable safety profile with minimal adverse effects observed in animal models at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.